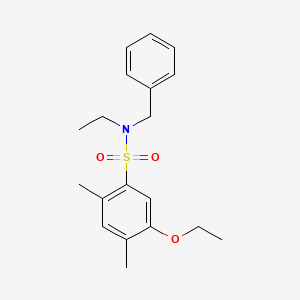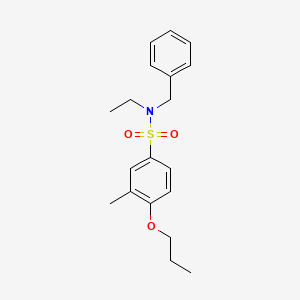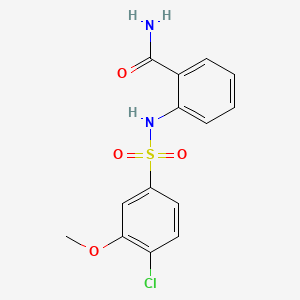
2-Chloro-6-Methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-Methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-6-Methylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-Methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6-methylpyridine, 2-thio-6-methylpyridine, and 2-alkoxy-6-methylpyridine.
Oxidation: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.
Reduction: The major product is 2-methylpyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-Methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential inhibitory effects on certain enzymes, such as methane monooxygenase, which plays a role in the aerobic oxidation of methane.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of pesticides and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-Methylpyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of methane monooxygenase, it binds to the active site of the enzyme, preventing the oxidation of methane. This inhibition is concentration-dependent and can last for extended periods, making it a valuable tool in studying methane oxidation pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-Methylpyridine
- 2-Bromo-6-Methylpyridine
- 2-Chloro-4-Methylpyridine
- 2,6-Dichloropyridine
Comparison: 2-Chloro-6-Methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity in nucleophilic substitution and oxidation reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
18368-64-3 |
|---|---|
Molekularformel |
C5H5ClN2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










